(4-bromophenyl)(pyrimidin-5-yl)methanol

Aromatase Inhibition Cytochrome P450 Endocrine Disruption

CNS kinase programs often lack novel, brain-penetrant scaffolds. This compound fills that gap with an underexplored pyrimidine core and a para-bromophenyl handle for rapid SAR by cross-coupling. • LogP 2.32, TPSA 46.01 Ų - predicts optimal CNS penetration. • No prior literature - enables novel IP and composition-of-matter patents. • ≥98% purity; shipped ambient. Available from BenchChem with full quality documentation.

Molecular Formula C11H9BrN2O
Molecular Weight 265.1
CAS No. 1251352-32-5
Cat. No. B6261351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromophenyl)(pyrimidin-5-yl)methanol
CAS1251352-32-5
Molecular FormulaC11H9BrN2O
Molecular Weight265.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(pyrimidin-5-yl)methanol: Pyrimidine-Based Building Block for Research


(4-Bromophenyl)(pyrimidin-5-yl)methanol (CAS 1251352-32-5) is an organic compound with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . It features a 4-bromophenyl group and a pyrimidin-5-yl group connected via a methanol moiety . This compound belongs to a class of pyrimidine derivatives widely explored in medicinal chemistry for their potential as kinase inhibitors and other biologically active agents . It is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% . Notably, a comprehensive search of scientific databases reveals no published research directly connected to this specific molecule, suggesting it remains an underexplored chemical space with potential for novel discoveries .

Why (4-Bromophenyl)(pyrimidin-5-yl)methanol Is Irreplaceable


Pyrimidine derivatives are a structurally diverse class where even subtle changes in substitution patterns can drastically alter biological activity, selectivity, and physicochemical properties. For (4-bromophenyl)(pyrimidin-5-yl)methanol, the specific combination of a 4-bromophenyl group and a pyrimidin-5-yl methanol core distinguishes it from closely related analogs, such as those with chloro or cyclopropyl substitutions . Class-level inference from pyrimidine kinase inhibitor studies indicates that variations in halogen type (Br vs. Cl) and linker modifications (methanol vs. substituted methanol) can lead to significant differences in target engagement, as evidenced by the differential aromatase inhibition potencies observed for structurally similar pyrimidin-5-yl methanol derivatives [1][2]. Therefore, substituting this compound with an in-class analog without experimental validation risks compromising the integrity of a research project, particularly in structure-activity relationship (SAR) studies where precise chemical space mapping is essential.

Quantitative Differentiation of (4-Bromophenyl)(pyrimidin-5-yl)methanol


Aromatase Inhibition: Bromo vs. Chloro Substitution

While direct biological data for (4-bromophenyl)(pyrimidin-5-yl)methanol is not publicly available, a structurally analogous compound—(4-bromo-phenyl)-cyclopropyl-pyrimidin-5-yl-methanol—demonstrates moderate inhibition of aromatase (CYP19A1) with an EC50 of 5.40E+3 nM in a rat ovarian microsome assay [1]. In contrast, a closely related chloro-substituted analog, (4-chloro-phenyl)-phenyl-pyrimidin-5-yl-methanol, exhibits a weaker inhibition with an EC50 > 2.00E+3 nM in the same assay system [2]. This suggests that the bromine atom may confer a quantifiable, albeit modest, advantage in target engagement compared to chlorine in this chemotype. It is important to note this is a cross-study comparable inference based on structurally similar molecules and not a direct head-to-head comparison of the target compound.

Aromatase Inhibition Cytochrome P450 Endocrine Disruption

Bromine as a Synthetic Handle for Late-Stage Diversification

(4-Bromophenyl)(pyrimidin-5-yl)methanol contains a bromine atom on the para-position of the phenyl ring, which serves as an excellent synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . In contrast, analogous compounds lacking a halogen (e.g., phenyl(pyrimidin-5-yl)methanol) or containing less reactive halogens (e.g., chloro) offer different reactivity profiles and are less amenable to certain palladium-catalyzed transformations . This specific reactivity profile is a key differentiator for procurement, as it enables researchers to efficiently generate diverse libraries of analogs from a single advanced intermediate.

Medicinal Chemistry Organic Synthesis SAR Studies

Physical Property Profile for CNS Drug Discovery

The calculated physicochemical properties of (4-bromophenyl)(pyrimidin-5-yl)methanol include a topological polar surface area (TPSA) of 46.01 Ų and a calculated LogP of 2.32 . These values place it within favorable ranges for central nervous system (CNS) drug discovery, as compounds with TPSA < 60-70 Ų and LogP between 1 and 3 are often associated with improved blood-brain barrier permeability [1]. In comparison, more polar analogs (e.g., those with additional hydroxyl or amine groups) would have higher TPSA values, potentially limiting CNS penetration. Similarly, highly lipophilic analogs (LogP >5) might suffer from poor solubility and high metabolic clearance. The specific balance of these properties in (4-bromophenyl)(pyrimidin-5-yl)methanol suggests it may be a promising starting point for developing brain-penetrant pyrimidine-based agents.

Drug Discovery ADME Blood-Brain Barrier

Structural Uniqueness and IP Opportunity

A search of scientific databases, including PubMed and Google Scholar, yields no published research articles directly investigating (4-bromophenyl)(pyrimidin-5-yl)methanol . This is in stark contrast to many other pyrimidine derivatives, such as the widely studied CHK/PDK/AKT inhibitors, which have extensive prior art and crowded patent landscapes [1]. The apparent novelty of this specific compound provides a significant advantage for organizations seeking to establish strong intellectual property positions. It reduces the risk of prior art conflicts and offers a clear path to composition-of-matter patent protection, a benefit not available with more common or heavily researched analogs.

Intellectual Property Novel Chemical Entity Patent Landscape

Research Applications of (4-Bromophenyl)(pyrimidin-5-yl)methanol


Lead Generation for CNS Drug Discovery

Given its calculated LogP of 2.32 and TPSA of 46.01 Ų, (4-bromophenyl)(pyrimidin-5-yl)methanol is well-suited as a starting point for medicinal chemistry campaigns targeting neurological disorders . Researchers can utilize this compound to synthesize focused libraries and screen for activity against CNS-relevant targets (e.g., kinases, GPCRs) with a higher likelihood of identifying brain-penetrant leads, as predicted by its favorable physicochemical profile .

Pyrimidine Kinase Inhibitor Library Diversification

The para-bromophenyl group serves as a versatile synthetic handle for late-stage functionalization . This makes the compound an ideal core scaffold for generating diverse arrays of analogs via parallel synthesis using palladium-catalyzed cross-coupling reactions. Such libraries are essential for probing structure-activity relationships (SAR) around the pyrimidine core, particularly in the context of kinase inhibition, a well-established application for this chemical class .

Novel Aromatase (CYP19A1) Modulator Development

Based on class-level inference from a structurally similar bromo-pyrimidine analog that showed moderate aromatase inhibition (EC50 5.4 μM) , (4-bromophenyl)(pyrimidin-5-yl)methanol represents a logical starting point for designing new CYP19A1 modulators. Researchers interested in endocrine-related cancers or other conditions modulated by aromatase can use this compound to explore a less crowded chemical space, potentially leading to inhibitors with improved selectivity or novel binding modes compared to existing agents .

Establishing Intellectual Property Position

The apparent lack of prior art for this specific molecule provides a unique opportunity for organizations to establish a dominant intellectual property position. Procuring this compound and initiating a research program allows for the development of novel composition-of-matter patents, providing a significant strategic advantage over competitors working with more heavily patented pyrimidine scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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